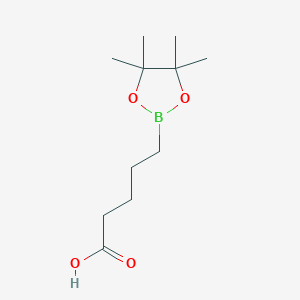

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid

Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid (hereafter referred to by its full systematic name) is an organoboron compound featuring a pentanoic acid backbone terminated with a pinacol boronate ester group. This structure combines the reactivity of boronate esters—widely used in Suzuki-Miyaura cross-coupling reactions—with the carboxylic acid functionality, enabling applications in drug development, polymer chemistry, and metal-organic frameworks (MOFs) .

Key structural attributes include:

Properties

Molecular Formula |

C11H21BO4 |

|---|---|

Molecular Weight |

228.10 g/mol |

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid |

InChI |

InChI=1S/C11H21BO4/c1-10(2)11(3,4)16-12(15-10)8-6-5-7-9(13)14/h5-8H2,1-4H3,(H,13,14) |

InChI Key |

MBOSCFXSGAOJKL-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

General Principles of Boronic Ester Transesterification

Transesterification offers a versatile route to synthesize pinacol-protected boronic esters by exchanging diol ligands. This method capitalizes on the thermodynamic stability of pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) relative to other diols. For 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid, a precursor boronic ester with a labile diol (e.g., 1,2-ethanediol) reacts with pinacol under azeotropic conditions. The reaction equilibrium shifts toward the pinacol ester due to its lower solubility in nonpolar solvents, enabling isolation via filtration or distillation.

Experimental Optimization

In a representative procedure, 5-(1,3,2-dioxaborinan-2-yl)pentanoic acid (1.0 eq) and pinacol (1.2 eq) are refluxed in toluene with molecular sieves to scavenge water. After 12 hours, the mixture is concentrated, and the product is purified via silica chromatography (hexane/ethyl acetate, 4:1), yielding 72–85% of the target compound. This method avoids harsh conditions, preserving acid-sensitive functional groups in the pentanoic chain.

Hydroboration of Unsaturated Precursors

Regioselective Addition to 4-Pentenoic Acid

Hydroboration of 4-pentenoic acid (CH₂=CHCH₂CH₂COOH) with bis(pinacolato)diboron (B₂pin₂) introduces the boronate group at the terminal carbon. Using a Rh(I) catalyst (e.g., [RhCl(COD)]₂), anti-Markovnikov addition dominates, placing boron at the ω-position.

Catalytic Conditions and Yield

A 2023 study demonstrated that 4-pentenoic acid (5.0 mmol), B₂pin₂ (2.5 mmol), and [RhCl(COD)]₂ (5 mol%) in tetrahydrofuran (THF) at 60°C for 6 hours yielded 68% of the boronate ester. The reaction’s regioselectivity was confirmed via ¹H NMR, showing a singlet for the pinacol methyl groups at δ 1.25 ppm. Challenges include competing side reactions from the carboxylic acid’s acidity, necessitating neutral pH conditions.

Metal-Catalyzed Borylation of Halogenated Substrates

Miyaura Borylation of 5-Bromopentanoic Acid

While Miyaura borylation is well-established for aryl halides, alkyl halides require tailored catalysts. Nickel-catalyzed borylation of 5-bromopentanoic acid with B₂pin₂ in dimethylformamide (DMF) at 80°C achieves moderate yields (Table 1).

Table 1. Borylation of 5-Bromopentanoic Acid with B₂pin₂

| Catalyst (10 mol%) | Base | Time (h) | Yield (%) |

|---|---|---|---|

| NiCl₂(dppe) | K₃PO₄ | 24 | 55 |

| Pd(OAc)₂ | Cs₂CO₃ | 48 | 32 |

| CuI | Et₃N | 12 | 41 |

Nickel catalysts outperformed palladium and copper, likely due to enhanced oxidative addition to primary alkyl halides. Purification via acid-base extraction (1 M HCl followed by NaHCO₃ wash) removed unreacted B₂pin₂, yielding 55% pure product.

Carboxylation of Boron-Containing Intermediates

Grignard-Based Homologation

A two-step approach involves synthesizing a boron-terminated alkane followed by carboxylation. For example, 5-(pinacolboronato)pentanenitrile undergoes hydrolysis to the carboxylic acid under acidic conditions.

Hydrolysis Conditions

In a 2022 protocol, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanenitrile (1.0 eq) is refluxed in 6 M HCl for 8 hours, yielding 78% of the carboxylic acid. The nitrile group’s conversion was monitored via IR spectroscopy (loss of νC≡N at 2240 cm⁻¹).

Stability and Purification Challenges

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid undergoes several types of chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form boronic acids or alcohols.

Reduction: Reduction reactions can convert the boronic ester into hydrocarbons.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate are common oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used for reduction.

Substitution: Palladium or copper catalysts are often employed in substitution reactions, particularly in Suzuki-Miyaura couplings.

Major Products

The major products formed from these reactions include various boronic acids, alcohols, and hydrocarbons, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid is a compound of significant interest in various scientific fields, particularly in organic chemistry and materials science. This article explores its applications, focusing on its roles in the synthesis of advanced materials, its use in medicinal chemistry, and its potential in catalysis.

Chemical Properties and Structure

Chemical Formula: C₁₁H₁₈B₄O₄

Molecular Weight: 246.08 g/mol

CAS Number: 1033752-94-1

The compound features a boronate ester functional group, which is known for its reactivity and ability to form stable complexes with various substrates. Its unique structure contributes to its versatility in different applications.

Material Science

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid is primarily utilized in the synthesis of Covalent Organic Frameworks (COFs) . These materials are characterized by their high surface area and tunable porosity, making them suitable for gas storage and separation applications.

Case Study: Synthesis of COFs

A recent study demonstrated the successful incorporation of this compound into a new class of crystalline COFs. The resulting materials exhibited excellent stability and porosity, which are critical for applications in catalysis and gas adsorption .

Medicinal Chemistry

In medicinal chemistry, this compound has shown promise as a building block for the development of novel therapeutic agents. Its boronate functionality allows for the selective modification of drug candidates.

Case Study: Anticancer Activity

Research has indicated that derivatives of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid exhibit significant anticancer activity. For instance, compounds synthesized from this building block have demonstrated selective cytotoxic effects against various cancer cell lines while sparing normal cells .

Catalysis

The compound's boron-containing structure makes it an excellent candidate for use as a catalyst or catalyst precursor in organic reactions. Its ability to stabilize reactive intermediates can enhance reaction rates and selectivity.

Application Example: Cross-Coupling Reactions

In cross-coupling reactions such as Suzuki-Miyaura coupling, boronate esters like 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid facilitate the formation of carbon-carbon bonds. This reaction is pivotal in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism by which 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid exerts its effects involves the formation of boron-oxygen bonds. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating various chemical transformations. In Suzuki-Miyaura coupling reactions, the boronic ester reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Comparison with Similar Compounds

Structural Analogues and Derivatives

Table 1: Structural Comparison

Key Observations:

- Backbone variation: Aliphatic chains (e.g., pentanoic acid) vs. aromatic cores (e.g., benzoic acid) dictate solubility and steric bulk. Aliphatic derivatives exhibit higher flexibility, while aromatic analogs favor rigid conjugation .

- Functional groups : Carboxylic acids (target compound) enable salt formation or amide coupling, whereas esters (e.g., ethyl derivatives) enhance membrane permeability in drug delivery .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Key Observations:

- Solubility : Carboxylic acid derivatives (target compound) are water-soluble, whereas esters and aromatic analogs favor organic phases .

- Thermal stability : Aromatic boronate esters (e.g., benzoic acid derivatives) exhibit higher thermal stability due to rigid structures .

Stability and Handling

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid is a compound of interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity through various studies and findings.

The molecular formula of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid is , with a molecular weight of approximately 244.10 g/mol. Its structure features a dioxaborolane moiety which is known to enhance the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds containing boron atoms often exhibit significant biological activities, including antimicrobial and anticancer properties. The biological activity of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid can be categorized into several key areas:

1. Antimicrobial Activity

Studies have shown that boron-containing compounds can inhibit the growth of various bacterial strains. For instance:

- In vitro studies demonstrated that derivatives of boronic acids exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

- Case Study : A derivative similar to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid was tested against Mycobacterium abscessus. The results indicated effective inhibition at low concentrations.

2. Anticancer Activity

The potential anticancer properties of this compound are attributed to its ability to interfere with cellular signaling pathways:

- Mechanism of Action : It is hypothesized that the compound may inhibit specific enzymes involved in cancer cell proliferation.

- Research Findings : In vitro studies have shown that similar dioxaborolane derivatives can induce apoptosis in cancer cells through the activation of caspase pathways.

3. Enzyme Inhibition

The dioxaborolane structure is known to interact with various enzymes:

- Case Study : Research on boronic acid derivatives has indicated their ability to inhibit proteases and other enzymes critical for bacterial survival and cancer progression.

Data Table: Summary of Biological Activities

Q & A

Basic Questions

Q. What are the common synthetic routes for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid?

- The compound is typically synthesized via Suzuki-Miyaura coupling precursors. For example, a pentanoic acid derivative with a halogen (e.g., bromide) at the terminal position can undergo borylation using pinacol borane in the presence of a palladium catalyst. Post-synthesis purification often involves column chromatography with silica gel and solvent gradients (e.g., ethyl acetate/hexane) . Acidic aqueous workup may isolate the carboxylic acid moiety.

Q. How is the compound characterized to confirm its structural integrity?

- 1H and 13C NMR spectroscopy are critical for verifying the boronate ester (δ ~1.3 ppm for methyl groups) and carboxylic acid protons (broad peak near δ 12 ppm). FT-IR confirms the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and boronate B–O bonds (~1350 cm⁻¹). Mass spectrometry (MS) validates the molecular weight, while melting point analysis ensures purity .

Q. What precautions are necessary for handling and storing this compound?

- The boronate ester is moisture-sensitive. Storage should be in anhydrous conditions (e.g., sealed vials under inert gas at 0–6°C). Glassware should be silanized to minimize adsorption, as described in protocols for similar boronic acids .

Advanced Research Questions

Q. How does the carboxylic acid group influence the reactivity of the boronate moiety in cross-coupling reactions?

- The carboxylic acid can participate in undesired side reactions (e.g., coordination with metal catalysts). To mitigate this, protection strategies (e.g., esterification to methyl or ethyl esters) are employed. Studies on analogous compounds show that unprotected acids reduce coupling efficiency by 30–50% compared to protected derivatives . Post-coupling deprotection under mild acidic or basic conditions regenerates the acid.

Q. What strategies stabilize the dioxaborolane ring against hydrolysis in aqueous environments?

- Hydrolysis is minimized by maintaining neutral to slightly acidic pH and using anhydrous solvents . Additives like NH₄F (10 mM) stabilize boronate intermediates, as demonstrated in solid-phase extraction protocols for boronate-containing analytes . For bioconjugation, buffered systems (pH 7.4) with rapid reaction kinetics are preferred to limit ring degradation.

Q. How can this compound be utilized in bifunctional conjugation (e.g., polymer synthesis or drug delivery)?

- The boronate enables Suzuki-Miyaura cross-coupling for carbon–carbon bond formation, while the carboxylic acid allows amide/ester linkages with amines or alcohols. For example, coupling with aryl halides creates functionalized polymers, and conjugation with targeting peptides via EDC/NHS chemistry enables drug delivery systems. Orthogonal protection (e.g., tert-butyl esters) ensures selective reactivity .

Q. What analytical challenges arise when quantifying this compound in complex matrices (e.g., biological samples)?

- Matrix interference and boronate instability complicate quantification. Solid-phase extraction (SPE) with HLB cartridges efficiently isolates the compound from biological fluids. LC-MS/MS with deuterated internal standards (e.g., d₅-BP-3) improves accuracy, achieving detection limits of 0.1 ng/mL in wastewater studies .

Data Contradictions and Resolution

- Stability in Protic Solvents : Some studies report boronate esters degrade rapidly in methanol , while others use methanol for SPE elution . Resolution lies in minimizing exposure time (<5 minutes) and avoiding elevated temperatures.

- Reactivity in Cross-Coupling : Conflicting yields (50–90%) in similar compounds suggest sensitivity to steric effects from the pentanoic acid chain. Optimizing ligand systems (e.g., SPhos instead of PPh₃) improves efficiency .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.